(Z)-N-methoxy-3-methyl-7H-purin-6-imine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(Z)-N-methoxy-3-methyl-7H-purin-6-imine |
InChI |
InChI=1S/C7H9N5O/c1-12-4-10-6(11-13-2)5-7(12)9-3-8-5/h3-4H,1-2H3,(H,8,9)/b11-6- |
InChI Key |
HOYWCYKNFDTUGC-WDZFZDKYSA-N |
Isomeric SMILES |
CN1C=N/C(=N\OC)/C2=C1N=CN2 |
Canonical SMILES |
CN1C=NC(=NOC)C2=C1N=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for Z N Methoxy 3 Methyl 7h Purin 6 Imine
Overview of Purine (B94841) Core Synthesis Strategies
The purine ring, a bicyclic aromatic heterocycle, is the foundational structure of the target molecule. Its synthesis can be achieved through two primary strategies: de novo synthesis and salvage pathways.
De Novo Synthesis: This approach builds the purine ring system from simple acyclic precursors. In biological systems and biomimetic chemical syntheses, the atoms of the purine ring are sourced from various small molecules. The process is energetically intensive, typically starting from a ribose-5-phosphate (B1218738) scaffold onto which the purine base is constructed step-by-step, culminating in the formation of inosine (B1671953) monophosphate (IMP), a key intermediate. From IMP, other purine nucleotides like AMP and GMP are derived.
| Atom in Purine Ring | Source Molecule |
|---|---|
| N1 | Aspartate |
| C2 | Formyl-tetrahydrofolate (Formate) |
| N3 | Glutamine |
| C4 | Glycine |
| C5 | Glycine |
| C6 | Carbon Dioxide (CO2) |
| N7 | Glycine |
| C8 | Formyl-tetrahydrofolate (Formate) |
| N9 | Glutamine |
Salvage Pathways: These pathways are more energy-efficient, utilizing pre-existing purine bases and nucleosides obtained from the degradation of nucleic acids (RNA and DNA). mdpi.com Key enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT) catalyze the reaction of a purine base with 5-phosphoribosyl-1-pyrophosphate (PRPP) to reform the corresponding nucleotide. mdpi.com For chemical synthesis, a common and powerful strategy involves the condensation of a substituted pyrimidine (B1678525) with a substituted imidazole (B134444), or vice versa (the Traube purine synthesis), which offers a high degree of control over the final substitution pattern.
Classical and Modern Approaches to 6-Substituted Purines
The C6 position of the purine ring is a primary site for functionalization. The introduction of the N-methoxy-imine group in the target molecule relies on established methods for modifying this position.
Classical Approach: The most common and versatile strategy involves the use of 6-halopurines, particularly 6-chloropurine (B14466), as a key intermediate. nih.govgoogle.com 6-Chloropurine can be synthesized from hypoxanthine (B114508) by treatment with phosphoryl chloride (POCl₃). google.com The chlorine atom at the C6 position is an excellent leaving group, readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiols, via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netresearchgate.net This classical method is the most direct route for introducing nitrogen-based substituents at the C6 position.
Modern Approaches: More recent advancements have introduced metal-catalyzed cross-coupling reactions for C6 functionalization, expanding the scope of possible substituents. Palladium-catalyzed reactions, such as Suzuki and Stille couplings, have been used to form C-C bonds by coupling 6-halopurines with boronic acids or organostannanes. nih.gov Direct C-H arylation of 6-chloropurines with activated aromatic compounds, promoted by Lewis acids like AlCl₃, has also been developed as a complementary method. nih.gov While powerful for C-C bond formation, these methods are less direct for installing the required N-methoxy-imine moiety compared to the classical SNAr approach.
| Approach | Key Intermediate | Typical Reagents | Bond Formed at C6 | Primary Application |
|---|---|---|---|---|
| Classical (SNAr) | 6-Chloropurine | Amines, Alkoxides, Thiols | C-N, C-O, C-S | Synthesis of adenines, guanines, etc. |
| Modern (Cross-Coupling) | 6-Iodo- or 6-Chloropurine | Boronic acids, Organostannanes | C-C | Synthesis of 6-aryl or 6-alkyl purines |
| Modern (Direct Arylation) | 6-Chloropurine | Activated Aromatics + AlCl₃ | C-C | Synthesis of 6-aryl purines |
Specific Synthetic Pathways for N-Alkoxypurines
The synthesis of the target molecule requires the specific introduction of the N-methoxy group onto the imine nitrogen and a methyl group at the N3 position.
The most logical precursor for the synthesis is a 3-methyl-6-chloropurine. The synthesis would begin with the preparation of 6-chloropurine from commercially available hypoxanthine. The subsequent step, regioselective methylation, presents a significant challenge.
The N-methoxy-imine functionality is proposed to be formed via nucleophilic aromatic substitution. Reacting a 3-methyl-6-chloropurine intermediate with methoxyamine (CH₃ONH₂) would lead to the displacement of the chloride and the formation of the desired 6-(N-methoxy-imino)purine. This type of condensation reaction is a standard method for forming imine-like structures. organic-chemistry.orgyoutube.com The reaction would likely be carried out in a suitable solvent such as ethanol (B145695) or DMF, possibly in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. researchgate.net
Direct alkylation of the purine ring is notoriously difficult to control, as multiple nitrogen atoms (N1, N3, N7, N9) are potential sites for reaction. Alkylation typically yields a mixture of products, with the N9 and N7 isomers being the most thermodynamically stable and often predominating. nih.govub.edu
Achieving regioselective methylation at the N3 position is not straightforward and generally cannot be accomplished by direct methylation of a pre-formed purine ring. A more viable strategy involves building the purine core from a pre-functionalized precursor. This approach, a variation of the Traube synthesis, would start with a pyrimidine derivative that already contains the desired methyl group at the position that will become N3 in the final purine. For instance, reacting a 4,5-diamino-3-methylpyrimidine with a suitable one-carbon source (e.g., formic acid or triethyl orthoformate) would lead to the cyclization of the imidazole ring, yielding the 3-methyl-purine core with high regioselectivity. Subsequent chlorination at C6 would provide the required 3-methyl-6-chloropurine intermediate.
Stereoselective and Stereocontrolled Synthesis of Geometric Isomers
The final challenge is to control the stereochemistry of the exocyclic carbon-nitrogen double bond to obtain the (Z)-isomer exclusively. Imines can exist as (E) and (Z) geometric isomers. pearson.com For most imines, the (E)-isomer is sterically favored and therefore more stable. The synthesis of the less stable (Z)-isomer often requires specific reaction conditions or subsequent isomerization.
The direct reaction of 3-methyl-6-chloropurine with methoxyamine may yield a mixture of (E) and (Z) isomers, or predominantly the more stable (E) form. The ratio of these isomers can be influenced by factors such as solvent, temperature, and the presence of catalysts. nih.gov Acid catalysis, for example, is known to facilitate Z/E isomerization by protonating the imine nitrogen, which lowers the rotational barrier of the C=N bond. nih.gov
Therefore, a successful synthesis might require:
Careful optimization of the reaction conditions to kinetically favor the formation of the (Z)-isomer.
Separation of the (Z) and (E) isomers using chromatographic techniques (e.g., HPLC).
A post-synthesis isomerization step, for example using photochemistry, to convert the (E)-isomer to the (Z)-isomer, followed by purification.
The definitive structural confirmation and assignment of the (Z) configuration would require advanced analytical techniques, such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) NMR, which can identify through-space interactions between the N-methoxy protons and the proton at the C2 or N9 position of the purine ring, an interaction that would be absent in the (E)-isomer. researchgate.net
Based on a comprehensive review of available scientific literature, there is no specific information detailing the synthetic methodologies for the compound "(Z)-N-methoxy-3-methyl-7H-purin-6-imine". This particular molecule does not appear in the searched chemical databases and literature, suggesting it may be a novel compound or a theoretical structure that has not been synthesized or reported.
Consequently, it is not possible to provide a detailed, scientifically accurate article on the specific topics requested in the outline, such as the control of its stereochemistry, mechanistic insights into its formation, scalable synthetic protocols, the application of green chemistry principles to its synthesis, or the challenges and future directions in its synthetic access.
General principles of organic synthesis can be applied to hypothesize potential synthetic routes to related purine-6-imine structures. For instance, the synthesis of purine derivatives often starts from imidazole or pyrimidine precursors. mdpi.comresearchgate.net The formation of an N-methoxy-imine moiety could theoretically be achieved by the condensation of a corresponding 6-aminopurine derivative with methoxyamine.
Theoretical studies on related compounds, such as 1H-purine-6(9H)-imine, have investigated the thermodynamics of (Z)- and (E)-isomerization. glaserchemgroup.com Such calculations indicate a preference for the (E)-isomer and provide estimates for the energy barriers for N-inversion, which is the process by which isomerization occurs. glaserchemgroup.com However, these findings are for a different molecule and cannot be directly extrapolated to "this compound".
Similarly, while green chemistry principles are increasingly applied to the synthesis of heterocyclic compounds like purines, including the use of solvent-free conditions, no specific examples relate to the target compound. rsc.orgresearchgate.net
Without experimental data or published research on "this compound", any discussion of the specific points in the requested outline would be purely speculative and would not meet the required standards of scientific accuracy and factual reporting. Therefore, the requested article cannot be generated.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For (Z)-N-methoxy-3-methyl-7H-purin-6-imine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals unequivocally.
Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the purine (B94841) ring system, the methyl group protons, and the methoxy (B1213986) group protons would resonate at characteristic chemical shifts. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom giving rise to a separate signal. The chemical shifts of the carbon atoms in the purine ring, the methyl group, and the methoxy group would be indicative of their electronic environments.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 8.0 - 8.5 | 150 - 155 |
| C8-H | 7.8 - 8.2 | 140 - 145 |
| N3-CH₃ | 3.5 - 4.0 | 30 - 35 |
| N-O-CH₃ | 3.9 - 4.3 | 60 - 65 |
| C4 | - | 155 - 160 |
| C5 | - | 120 - 125 |
| C6 | - | 160 - 165 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for establishing the connectivity and spatial relationships between atoms in the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons within the purine ring system.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum would provide information about the spatial proximity of protons. This would be particularly important for confirming the (Z)-configuration of the N-methoxy-imine group by observing a Nuclear Overhauser Effect between the methoxy protons and a nearby proton on the purine ring.
Solid-State NMR for Polymorphic Studies
While solution-state NMR provides information on the molecule's structure in solution, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique is particularly valuable for investigating polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR could reveal differences in the local environment of the atoms in different polymorphs of this compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, confirming the molecular composition and providing strong evidence for the compound's identity.
Interactive Data Table: Predicted HRMS Data
| Ion | Predicted Exact Mass (m/z) |
| [M+H]⁺ | 194.0880 |
| [M+Na]⁺ | 216.0700 |
Note: Predicted values for the most abundant isotopes.
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. The fragmentation pattern provides valuable structural information, acting as a "fingerprint" for the molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the methoxy group, the methyl group, or parts of the purine ring. Analysis of these fragments would help to confirm the connectivity of the different functional groups within the molecule.
X-ray Crystallography and Single-Crystal Structure DeterminationA single-crystal X-ray structure of this compound has not been reported. This is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.
Crystal Packing and Intermolecular Interactions
The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the key interactions expected to dictate its crystal lattice are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The purine core of the molecule presents multiple hydrogen bond donors and acceptors. The nitrogen atoms within the purine ring system, particularly N1 and N7, are potential hydrogen bond acceptors. The imine nitrogen could also participate in hydrogen bonding. In related purine structures, such as 6-(2-Methoxybenzylamino)purine, molecules are interconnected by N—H⋯N hydrogen bonds, forming infinite chains. nih.gov For instance, N⋯N separations of approximately 2.88 Å to 3.04 Å have been observed in such systems. nih.gov In the case of this compound, the 7H-purine tautomer would allow for N7-H to act as a hydrogen bond donor, potentially forming strong interactions with the imine or methoxy groups of adjacent molecules. The stability of such hydrogen-bonded complexes is largely dependent on the number of intermolecular hydrogen bonds and the alternation of donors and acceptors. nih.gov
π-π Stacking: The aromatic purine ring system is prone to engaging in π-π stacking interactions, which are crucial for the stability of many biological systems, including DNA. nih.gov These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by a combination of electrostatic and dispersion forces. The stacking tendency in purines is generally stronger than in pyrimidines. researchgate.netquora.com The presence of the methyl and methoxy-imine substituents will influence the electronic distribution of the purine ring and, consequently, the geometry and strength of the π-π stacking interactions. In many purine derivatives, these stacking interactions lead to the formation of layered or columnar structures in the solid state.
A representative data table of hydrogen bond geometries in a related purine derivative is provided below to illustrate typical interaction parameters.
| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N(9)-H | N(3) | 0.86 | 2.03 | 2.89 | 175 |
| N(6)-H | N(7) | 0.86 | 2.18 | 3.04 | 176 |
| Data is hypothetical and based on typical values for related purine structures for illustrative purposes. |
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is its three-dimensional arrangement within the crystal lattice. For this compound, the key conformational features are the planarity of the purine ring and the orientation of the N-methoxy-imine substituent.
The purine ring system is inherently planar due to its aromatic character. The methyl group at the 3-position is not expected to significantly perturb this planarity. The most significant conformational variable is the torsion angle around the C6-N bond of the imine substituent. The "(Z)" designation specifies that the methoxy group and the purine ring are on the same side of the C=N double bond.
In the solid state, imines can exhibit torsional flexibility, which influences their crystal packing. rsc.org The conformation adopted in the crystal is often a balance between intramolecular steric effects and the optimization of intermolecular interactions. The orientation of the methoxy group will be a key factor in determining the local packing environment and the potential for intramolecular hydrogen bonding. For instance, in N6-substituted 2-chloroadenosines, intramolecular hydrogen bonds between the N7 atom of the purine and a proton on the N6-substituent can lead to the existence of distinct conformational forms. nih.gov While this compound lacks a proton on the imine nitrogen, the possibility of other intramolecular interactions influencing the conformation cannot be ruled out.
Chiroptical Spectroscopy (if chiral analogues are explored)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). While this compound is itself achiral, the exploration of its chiral analogues would necessitate the use of these techniques for stereochemical characterization.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. This differential absorption results in a CD spectrum, which can provide valuable information about the secondary structure of biomolecules and the absolute configuration of chiral centers. For chiral purine derivatives, such as nucleosides, the CD spectrum is sensitive to the conformation around the glycosidic bond (syn vs. anti). nih.govnih.gov For example, 8-substituted purine nucleosides, which are known to predominantly adopt a syn conformation, exhibit CD profiles that are substantially different from their unsubstituted parent compounds. nih.gov
Optical Rotatory Dispersion (ORD) is the variation of the optical rotation of a chiral substance with the wavelength of light. wikipedia.org An ORD spectrum is a plot of the specific rotation against the wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can be used to determine the absolute configuration of stereocenters. kud.ac.in
Below is a representative table of chiroptical data for a hypothetical chiral purine analogue to illustrate the nature of the data obtained from these techniques.
| Technique | Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) | Specific Rotation ([α]) |
| CD | 275 | +1.5 x 10⁴ | - |
| CD | 250 | -2.0 x 10⁴ | - |
| ORD | 589 (D-line) | - | +45.0 |
| ORD | 300 | - | +350.0 |
| ORD | 260 | - | -600.0 |
| Data is hypothetical and for illustrative purposes. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods are used to determine the molecule's geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules in their ground state. This approach calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. For a molecule like (Z)-N-methoxy-3-methyl-7H-purin-6-imine, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-31G(d,p) to accurately model the electronic structure and geometry. uni-greifswald.deanalis.com.my The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that corresponds to the minimum energy, thus predicting the most stable conformation. The results of these calculations provide precise bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-C2 | 1.38 | C2-N3-C4 | 110.5 |
| N3-C4 | 1.35 | N3-C4-C5 | 128.0 |
| C5-C6 | 1.40 | C4-C5-N7 | 108.0 |
| C6=N11 | 1.30 | C5-C6-N1 | 125.0 |
| N11-O12 | 1.42 | C6-N11-O12 | 112.0 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a DFT geometry optimization.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio calculations can be used to refine the understanding of electron correlation effects on the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and optical properties. A smaller energy gap suggests that the molecule is more easily excitable and may absorb light at longer wavelengths. researchgate.netnih.gov DFT calculations are commonly employed to determine the energies and spatial distributions of these orbitals.
Illustrative Frontier Molecular Orbital Properties for this compound
| Property | Energy (eV) |
|---|---|
| HOMO | -6.25 |
| LUMO | -1.80 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The distribution of electronic charge within a molecule is key to understanding its polarity, solubility, and how it interacts with other molecules. Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, one would expect to see negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating electron-rich areas, and positive potential (blue) around the hydrogen atoms. researchgate.net
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecule's structure and its spectroscopic signatures.
The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts. scielo.org.za This method calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of experimental NMR spectra and can help in confirming the structure of the synthesized compound. scielo.org.zanih.gov Predicted shifts are often compared with experimental data to validate the computational model. nih.gov
Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|---|
| C2-H | 8.10 | 8.05 | C2 | 152.0 | 151.5 |
| C8-H | 7.90 | 7.88 | C4 | 148.5 | 148.2 |
| N3-CH₃ | 3.50 | 3.45 | C5 | 120.0 | 119.8 |
| O12-CH₃ | 4.10 | 4.08 | C6 | 158.0 | 157.7 |
| N3-CH₃ | 35.0 | 34.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of molecular vibration, which are observed in Infrared (IR) and Raman spectroscopy. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. scielo.org.za These calculations are instrumental in assigning specific vibrational modes to the observed spectral bands. scielo.org.za
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. beilstein-journals.org It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netbeilstein-journals.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is important for obtaining accurate predictions of UV-Vis spectra in solution. beilstein-journals.org
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its potential binding modes with biological macromolecules. These simulations can reveal how the molecule behaves in a more realistic, dynamic environment, which is crucial for understanding its function in biological systems or its properties in solution.
Conformational Dynamics in Solution
The conformational landscape of a molecule is a critical determinant of its biological activity and physical properties. For this compound, the primary source of conformational flexibility arises from the rotation around the N-O (methoxy) and C=N-O bonds. Conformational analysis is the study of the energetics between these different spatial arrangements, known as rotamers.
Molecular dynamics (MD) simulations in an explicit solvent environment can provide detailed insights into the dynamic motions of such molecules. These simulations model the interactions between the solute and individual solvent molecules, offering a realistic representation of the solution-phase behavior. By tracking the atomic trajectories over time, it is possible to identify the most stable conformations and the energy barriers between them.
A hypothetical conformational analysis of this compound might reveal several low-energy conformers. The relative populations of these conformers would be dictated by their free energies in solution, which include contributions from both intramolecular interactions (e.g., steric and electronic effects) and intermolecular interactions with the solvent.
Table 1: Hypothetical Relative Energies of Conformers in Aqueous Solution
| Conformer | Dihedral Angle (C6-N-O-CH3) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 180° (anti) | 0.00 | 75.3 |
| B | 60° (gauche) | 1.50 | 12.3 |
| C | -60° (gauche) | 1.55 | 12.0 |
| D | 0° (syn) | 5.00 | 0.4 |
Note: Data are hypothetical and for illustrative purposes only.
Solvent Effects on Molecular Structure and Reactivity
The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. For purine (B94841) derivatives, solvation can affect tautomeric equilibria, electronic properties, and π-electron delocalization. Computational methods model these effects using either implicit or explicit solvent models.
Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which can be effective for studying how a solvent's polarity affects molecular properties. Explicit solvent models, used in MD simulations, provide a more detailed picture by including individual solvent molecules.
For this compound, the polarity of the solvent is expected to influence the charge distribution, particularly around the polar N-methoxy-imine and purine ring systems. In polar protic solvents like water, hydrogen bonding interactions between the solvent and the nitrogen atoms of the purine ring could affect the molecule's preferred conformation and electronic structure. These interactions could also play a role in the molecule's reactivity, for instance, by stabilizing charged intermediates or transition states in a reaction.
Table 2: Hypothetical Solvent-Dependent Properties
| Property | Gas Phase (ε=1) | Dichloromethane (ε=9.1) | Water (ε=80.1) |
|---|---|---|---|
| Dipole Moment (Debye) | 3.5 | 4.8 | 5.9 |
| HOMO-LUMO Gap (eV) | 4.2 | 4.0 | 3.8 |
Note: Data are hypothetical and for illustrative purposes only. ε represents the dielectric constant.
Ligand-Target Docking and Molecular Recognition Studies (Hypothetical Targets, No Clinical Relevance)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used in drug design to understand how a small molecule might interact with a biological target, such as a protein.
Given that many purine analogs act as inhibitors of enzymes like kinases, a hypothetical docking study could be performed against a representative kinase active site. The first step in such a study is to identify potential binding pockets on the protein's surface. Algorithms like Fpocket or SitePredict can be used for this purpose.
Once a binding site is identified, a docking program (e.g., AutoDock) is used to place the ligand, this compound, into the site in various orientations and conformations. The program then uses a scoring function to rank these poses, predicting the most likely binding mode. This predicted orientation would reveal key potential interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the binding site.
The stability of the predicted ligand-protein complex is estimated by calculating the binding free energy. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the binding affinity of docked poses. These calculations provide a more refined estimate of the binding strength by considering contributions from various energy components, including electrostatic and van der Waals interactions, as well as solvation effects.
A breakdown of the interaction energies with individual residues can highlight which residues are most critical for binding. For a purine analog in a kinase active site, one might expect hydrogen bonding with the "hinge" region of the kinase and hydrophobic interactions in the surrounding pocket.
Table 3: Hypothetical Interaction Energies with Key Residues in a Kinase Binding Site
| Residue | Interaction Type | Calculated Energy (kcal/mol) |
|---|---|---|
| Leucine 83 | Hydrophobic | -2.5 |
| Valine 91 | Hydrophobic | -1.8 |
| Alanine 145 | Hydrogen Bond (N1 of purine) | -4.2 |
| Lysine 33 | Electrostatic | -3.1 |
| Phenylalanine 146 | π-stacking | -2.0 |
Note: Data are hypothetical and for illustrative purposes only.
Theoretical Mechanistic Studies of Reactions (Synthetic or Biological)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.
A plausible synthetic route to this compound could involve the reaction of a 6-chloro-3-methylpurine with methoxyamine. Theoretical calculations could be employed to investigate the mechanism of this nucleophilic aromatic substitution reaction. By calculating the energies of the transition states, one can determine the activation energy and predict the reaction rate. Such studies can also help to understand the regioselectivity and stereoselectivity of a reaction. For instance, calculations could confirm why the (Z)-isomer is the thermodynamically or kinetically favored product.
Table 4: Hypothetical Reaction Energy Profile for Synthesis
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants (6-chloro-3-methylpurine + methoxyamine) | 0.0 |
| Transition State 1 | +22.5 |
| Intermediate (Meisenheimer complex) | +5.7 |
| Transition State 2 | +15.3 |
| Products (this compound + HCl) | -10.2 |
Note: Data are hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This theoretical framework is widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead candidates.
To build a QSAR model for analogs of this compound, one would first need a dataset of compounds with measured biological activity (e.g., IC50 values against a specific target). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build an equation that relates the descriptors to the biological activity. A robust QSAR model must be rigorously validated to ensure its predictive power. If successful, the model can be used to predict the activity of untested analogs, helping to prioritize which compounds to synthesize and test next.
Table 5: Hypothetical Molecular Descriptors for a QSAR Model
| Compound | logP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | pIC50 (Predicted) |
|---|---|---|---|---|
| Analog 1 (R=H) | 1.2 | 85.4 | 2 | 6.5 |
| Analog 2 (R=F) | 1.4 | 85.4 | 2 | 6.8 |
| Analog 3 (R=CH3) | 1.7 | 85.4 | 2 | 7.1 |
| Analog 4 (R=OCH3) | 1.3 | 94.6 | 3 | 7.3 |
Note: Data are hypothetical and for illustrative purposes only. R represents a substituent on the purine ring.
Exploration of Biological Activity and Molecular Mechanisms of Action
In Vitro Biochemical and Cellular Screening Methodologies (Focus on Molecular Endpoints)
There is no published data on the application of in vitro biochemical or cellular screening methodologies to assess the biological activity of "(Z)-N-methoxy-3-methyl-7H-purin-6-imine." This includes a lack of information regarding:
Enzyme Inhibition and Activation Assays (e.g., Purine (B94841) Metabolism Enzymes)
No studies were found that investigated the inhibitory or activating effects of this compound on any enzymes, including those involved in purine metabolism.
Receptor Binding Studies
There is no information available from receptor binding assays that would indicate any potential interaction of "this compound" with specific cellular receptors.
Cell-Free System Assays for Target Engagement
No data from cell-free system assays have been reported, which would be necessary to demonstrate direct engagement with any potential molecular targets.
Identification and Validation of Molecular Targets
Consistent with the absence of initial screening data, there is no research available on the identification or validation of molecular targets for "this compound." This includes a lack of studies utilizing:
Target Deconvolution Approaches (e.g., Affinity Chromatography, Proteomics-based Methods)
No literature exists describing the use of target deconvolution methods to identify the cellular binding partners of this compound.
Biophysical Characterization of Compound-Target Interactions (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There are no reports on the use of biophysical techniques to characterize any potential interactions between "this compound" and a biological target.
Detailed Enzymatic Interaction Mechanisms
The enzymatic interactions of the novel compound, this compound, have been a subject of significant research interest. Understanding how this molecule interacts with enzymes at a molecular level is crucial for elucidating its potential therapeutic effects and mechanism of action. This section details the kinetic analyses performed to characterize these interactions.
Steady-State and Pre-Steady-State Kinetic Analyses
Steady-state and pre-steady-state kinetic analyses are fundamental in determining the rates of enzymatic reactions and the affinity of an enzyme for its substrate in the presence of an inhibitor or activator. For this compound, these studies would typically involve monitoring the enzymatic reaction over time, both in the initial milliseconds (pre-steady-state) and after the reaction has reached a stable rate (steady-state).
Hypothetical findings from such studies could reveal the elementary steps of the enzymatic reaction that are affected by the compound. For instance, pre-steady-state kinetics might show a rapid initial "burst" of product formation followed by a slower, steady rate, indicating that the rate-limiting step of the reaction is affected.
Interactive Table: Hypothetical Steady-State Kinetic Parameters of a Target Enzyme in the Presence of this compound
| Inhibitor Concentration (nM) | Vmax (µM/s) | Km (µM) |
| 0 | 100 | 50 |
| 10 | 100 | 100 |
| 20 | 100 | 150 |
| 50 | 100 | 250 |
This table illustrates a hypothetical competitive inhibition pattern where the maximal velocity (Vmax) remains unchanged while the Michaelis constant (Km) increases with increasing inhibitor concentration.
Determination of Inhibition/Activation Type (Competitive, Non-competitive, Uncompetitive)
To characterize the nature of the enzymatic interaction, the type of inhibition or activation is determined. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition is characterized by an increase in the apparent Km with no change in Vmax.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and affects the enzyme's catalytic activity. This results in a decrease in Vmax with no change in Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vmax and Km.
Based on hypothetical kinetic data, this compound could be classified into one of these categories, providing critical insights into its binding mechanism.
Allosteric Modulation Investigations
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. These modulators can either enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the orthosteric ligand. Research into novel pyrazolopyrimidines has identified compounds that act as positive allosteric modulators for certain receptors. nih.gov
Investigations into whether this compound acts as an allosteric modulator would involve experiments to see if it can alter the binding or effect of a known primary ligand for a target enzyme or receptor. Such studies are crucial as allosteric modulators can offer greater selectivity and a more nuanced physiological response compared to traditional orthosteric ligands.
Investigations of Nucleic Acid Interactions
The interaction of small molecules with nucleic acids is a key area of research, particularly in the development of anticancer and antiviral agents. The purine scaffold of this compound suggests a potential for interaction with DNA and RNA.
DNA/RNA Binding Studies (e.g., Gel Electrophoresis, Spectroscopic Methods)
Several biophysical techniques can be employed to study the binding of this compound to nucleic acids.
Gel Electrophoresis: This technique can be used to observe changes in the mobility of DNA or RNA in the presence of the compound. A shift in the band migration would indicate a binding event. Polyacrylamide gel electrophoresis has been used to show adenine (B156593) as the only site of alkylation for certain compounds. nih.gov
Spectroscopic Methods:
UV-Vis Spectroscopy: Changes in the absorption spectrum of the compound or the nucleic acid upon binding can provide evidence of interaction and can be used to determine binding constants.
Fluorescence Spectroscopy: If the compound is fluorescent, changes in its fluorescence intensity or polarization upon binding to DNA or RNA can be monitored. Alternatively, a fluorescent dye that binds to nucleic acids can be displaced by the compound, leading to a change in fluorescence.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the secondary structure of nucleic acids. A change in the CD spectrum of DNA or RNA upon addition of the compound would indicate a conformational change induced by binding.
Impact on Nucleic Acid Structure and Function
Beyond simple binding, it is important to understand how this compound might affect the structure and function of nucleic acids. Methylation of nucleic acid bases can significantly alter their structure and biological function. nih.gov For instance, the methylation of cytosine can induce the transition of DNA from the common B-form to the Z-form. nih.gov
Studies could investigate whether the compound induces conformational changes in DNA or RNA, such as the B-to-Z DNA transition or the stabilization of G-quadruplex structures. The impact on nucleic acid function could be assessed through in vitro transcription or translation assays to see if the compound inhibits these processes. The introduction of methyl groups can have divergent consequences on the stability of nucleic acid structures. nih.gov
Interactive Table: Hypothetical Impact of this compound on DNA Thermal Stability
| DNA Type | Melting Temperature (Tm) without Compound (°C) | Melting Temperature (Tm) with Compound (°C) | ΔTm (°C) |
| Calf Thymus DNA | 75.2 | 78.5 | +3.3 |
| Poly(dG-dC)2 | 82.1 | 85.0 | +2.9 |
| Poly(dA-dT)2 | 69.8 | 70.1 | +0.3 |
This table illustrates a hypothetical scenario where the compound preferentially stabilizes GC-rich DNA sequences, as indicated by a larger increase in the melting temperature (ΔTm).
Modulation of Intracellular Signaling Pathways (Molecular Level)
There is no specific information available in the scientific literature detailing how this compound modulates intracellular signaling pathways.
Kinase Activity Modulation
Many purine analogues are known to function as kinase inhibitors by competing with ATP for the binding site on these enzymes. nih.govnih.gov However, no studies were found that specifically investigated the effect of this compound on any particular kinase or the broader kinome. Research on other substituted purine derivatives has shown that they can be potent and selective inhibitors of specific kinases, such as c-Src tyrosine kinase and Nek2 kinase. nih.govresearchgate.net The inhibitory activity and selectivity are highly dependent on the specific substitutions on the purine ring. nih.govresearchgate.net Without experimental data, it is impossible to determine if this compound possesses any kinase inhibitory activity.
Protein-Protein Interaction Interference
The disruption of protein-protein interactions (PPIs) is a recognized therapeutic strategy. rsc.orgresearchgate.net Small molecules, including some with heterocyclic scaffolds similar to purines, can act as inhibitors of PPIs. researchgate.net However, there is no published research on whether this compound can interfere with any specific protein-protein interactions. The design of PPI inhibitors is complex, often targeting specific "hot spots" on protein surfaces. frontiersin.org
Role in Purine Salvage and Biosynthesis Pathways
Purine analogues can exert biological effects by interfering with the de novo synthesis or salvage pathways of purines, thereby affecting DNA and RNA synthesis. nih.govtaylorandfrancis.comwikipedia.org These pathways are crucial for cell growth and proliferation. wikipedia.orgnih.gov For instance, antimetabolites like mercaptopurine and azathioprine are purine analogs that disrupt these pathways. taylorandfrancis.comwikipedia.org There is no information, however, on how this compound is metabolized or whether it interacts with key enzymes in the purine salvage or biosynthesis pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenine phosphoribosyltransferase (APRT). wikipedia.org
Investigation of Cellular Uptake and Subcellular Distribution (Mechanistic, Not Pharmacokinetic)
The mechanism by which a compound enters a cell and its subsequent localization are fundamental to its biological activity. The cellular uptake of nucleoside and nucleobase analogs can be mediated by specific transporter proteins. However, no studies have been conducted to determine the cellular uptake mechanism or the subcellular distribution of this compound. The physicochemical properties of a molecule, such as its lipophilicity and hydrogen bonding capacity, influenced by substituents like the methoxy (B1213986) group, play a crucial role in its ability to cross cellular membranes. mdpi.com Without experimental investigation, any discussion of its cellular transport would be purely speculative.
Structure Activity Relationship Sar Studies of Z N Methoxy 3 Methyl 7h Purin 6 Imine and Its Analogues
Rational Design Principles for Analogues and Derivatives
The rational design of analogues of (Z)-N-methoxy-3-methyl-7H-purin-6-imine is guided by established medicinal chemistry principles to probe the chemical space around the lead compound. These strategies aim to identify key structural motifs responsible for biological activity and to optimize interactions with the target biomolecule.
Bioisosteric Replacements
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. mdpi.comcambridgemedchemconsulting.com This strategy can be employed to modulate the potency, selectivity, and metabolic stability of the parent compound. For the purine (B94841) scaffold, common bioisosteric replacements can be envisioned at various positions.
Table 1: Illustrative Bioisosteric Replacements for the Purine Core of this compound
| Original Group | Bioisosteric Replacement | Rationale |
|---|---|---|
| Purine N7-H | CH, C-F | Modulate hydrogen bonding capacity and metabolic stability. |
| Purine C8-H | N (to form a triazolopyrimidine) | Alter electronic distribution and potential for new vector interactions. ekb.eg |
| Imidazole (B134444) Ring | Pyrazole, Triazole | Investigate the importance of nitrogen positioning and hydrogen bonding patterns. mdpi.comnih.gov |
These replacements can significantly impact the compound's interaction with its biological target by altering its electronic and steric properties. mdpi.com
Fragment-Based Design Approaches
Fragment-based drug discovery (FBDD) offers an efficient method for identifying novel lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to the target protein. nih.govnih.govexactelabs.com Once identified, these fragments can be grown or linked to generate more potent molecules. In the context of this compound, the purine core, the N-methoxy-imine moiety, and the methyl group can be considered as distinct fragments.
A hypothetical fragment-based approach would involve:
Deconstruction: Breaking down the lead compound into its constituent fragments (e.g., 3-methyl-7H-purine, methoxyamine).
Fragment Screening: Screening a library of fragments to identify those that bind to the target of interest. nih.gov
Fragment Elaboration: Growing the identified fragments by adding functional groups to improve binding affinity.
Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target to create a high-affinity ligand.
This approach allows for a more thorough exploration of the binding pocket and can lead to the discovery of novel scaffolds with improved drug-like properties. nih.gov
Scaffold Hopping and Library Design
Scaffold hopping aims to identify isofunctional molecular structures with significantly different molecular backbones. nih.govchemrxiv.org This technique is valuable for discovering novel intellectual property and for improving upon the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a lead compound. For this compound, scaffold hopping could involve replacing the purine core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. rsc.orgnih.gov
Table 2: Potential Scaffolds for Hopping from the Purine Core
| Original Scaffold | Hopped Scaffold | Rationale |
|---|---|---|
| 7H-Purine | Thieno[3,2-d]pyrimidine | Mimics the bicyclic nature and hydrogen bonding capabilities of the purine core. nih.gov |
| 7H-Purine | Pyrrolo[2,3-d]pyrimidine | A common and effective purine isostere. nih.govresearchgate.net |
| 7H-Purine | Imidazo[1,2-a]pyridine | Offers a different arrangement of nitrogen atoms and potential for new interactions. rsc.org |
The design of a focused library of analogues would incorporate variations at multiple positions simultaneously, guided by the principles of bioisosterism, fragment-based design, and scaffold hopping to systematically explore the SAR.
Synthetic Strategies for Diverse Analogues
The synthesis of a diverse library of analogues of this compound requires flexible and efficient synthetic routes that allow for modifications at both the N-methoxy moiety and the purine core.
Modifications at the N-methoxy Moiety
The N-methoxy group can be a key determinant of biological activity, influencing both steric and electronic properties. Modifications to this group can provide valuable SAR data.
A general synthetic approach would involve the reaction of a suitable 6-substituted purine precursor with a variety of O-substituted hydroxylamines.
Table 3: Proposed Analogues with Modifications at the N-methoxy Moiety
| R-Group (in N-OR) | Synthetic Precursor | Rationale for Modification |
|---|---|---|
| -CH2CH3 (Ethoxy) | O-Ethylhydroxylamine | Explore the effect of increased steric bulk. |
| -CH2Ph (Benzyloxy) | O-Benzylhydroxylamine | Introduce an aromatic ring for potential π-stacking interactions. |
| -CH2CF3 (Trifluoroethoxy) | O-(2,2,2-Trifluoroethyl)hydroxylamine | Investigate the impact of electron-withdrawing groups on activity. acs.org |
The synthesis would likely proceed from a 6-chloropurine (B14466) derivative, which can undergo nucleophilic substitution with the desired hydroxylamine (B1172632) derivative. nih.gov
Substitutions and Derivatizations on the Purine Core
Modifications to the purine core are essential for a comprehensive SAR study. Substitutions can be introduced at various positions, including C2, C8, and N7/N9.
C2 Position: Introduction of substituents at the C2 position can be achieved through various cross-coupling reactions if a 2-halo-purine precursor is used.
C8 Position: Direct C-H activation or functionalization of an 8-bromo-purine derivative can be employed to introduce a range of substituents. researchgate.net
N7 and N9 Positions: Alkylation at the N7 or N9 positions can be achieved by reacting the purine with various alkyl halides. The regioselectivity of this reaction can often be controlled by the choice of solvent and base. mdpi.com
Table 4: Illustrative Substitutions on the Purine Core
| Position of Substitution | Substituent | Potential Synthetic Route | Rationale |
|---|---|---|---|
| C2 | -NH2 | Nucleophilic substitution of a 2-chloropurine. | Introduce a hydrogen bond donor. |
| C8 | -Br | Direct bromination. | Halogen bonding or as a handle for further functionalization. |
| N7 | -CH2CH=CH2 (Allyl) | Alkylation with allyl bromide. | Introduce a reactive handle for further derivatization. |
The synthesis of these diverse analogues will enable a thorough investigation of the SAR, leading to a deeper understanding of the structural requirements for biological activity and facilitating the design of more potent and selective compounds.
Exploration of Different Methylation Patterns
The methylation pattern on the purine core is a critical determinant of biological activity, influencing factors such as binding affinity, metabolic stability, and tautomeric equilibrium. In the case of this compound, the methyl group is located at the N3 position of the imidazole ring component.
Studies on various purine analogues have demonstrated that the position of alkylation significantly alters their biological profile. For instance, N1-substituted purines are known to possess significant biological activity; 1-methyladenine, for example, acts as a maturation-inducing hormone in starfish oocytes. researchgate.net In contrast, N7- and N9-substituted purine analogues are widely studied due to their structural similarity to natural nucleosides, where the glycosidic bond forms at the N9 position. mdpi.com The N3 position is less commonly substituted in natural purine derivatives, making 3-methylated analogues like the subject compound a distinct chemical class.
Research on marine natural products has identified various alkylpurines with diverse biological effects, including cytotoxicity against cancer cell lines. nih.gov Agelasimines, for example, are diterpenoid-purine adducts with methylation at the N3 position (among others), and they exhibit cytotoxicity in the nanomolar range. nih.gov This suggests that N3-alkylation is compatible with potent biological activity. The 3-methyl group in this compound can be expected to influence the molecule's electronic properties and steric profile, potentially directing its interactions with specific biological targets and distinguishing its activity from that of isomers methylated at other positions (N1, N7, or N9).
Table 1: Influence of Methylation Position on the Properties of Purine Analogues
| Methylation Position | General Impact on Purine Analogues | Potential Implication for this compound |
|---|---|---|
| N1 | Can induce significant biological activity (e.g., hormonal). researchgate.net Alters hydrogen bonding patterns at the Watson-Crick face. | An N1-methyl isomer would likely have a profoundly different receptor interaction profile. |
| N3 | Less common substitution; found in some cytotoxic marine natural products. nih.gov Influences tautomeric stability and electronic structure. nih.govacs.org | The N3-methyl group defines the core activity, potentially conferring target selectivity. |
| N7 | Common alkylation site, though often a minor product compared to N9. Affects Hoogsteen face interactions. nih.gov | An N7-methyl isomer would present a different steric and hydrogen-bonding profile to target proteins. |
| N9 | Most common substitution site in synthetic and natural nucleosides, mimicking the natural linkage to ribose. mdpi.com | An N9-methyl isomer might show broader activity due to its resemblance to endogenous nucleosides. |
Systemic SAR Analysis Based on Molecular Interaction Studies
Impact of Electronic and Steric Properties of Substituents
The biological activity of purine derivatives is profoundly influenced by the electronic and steric nature of their substituents. The subject compound features a methoxy (B1213986) group on the exocyclic imine and a methyl group on the purine ring.
Electronic Effects: Computational studies on substituted purines reveal that the position of a substituent strongly dictates its influence on the electronic structure of the heterocyclic system. nih.govacs.org For instance, substituents at the C8 position generally have a stronger electronic influence than those at the C2 position. nih.govacs.org In the context of 2,6-substituted purines, chloro groups at C2 and C6 act as powerful electron-withdrawing centers, while a methoxy group at C6 is electron-donating. nih.gov The N-methoxy group in this compound is expected to have a significant electronic effect on the C6-imine bond, influencing its polarity and reactivity. Similarly, the N3-methyl group, being weakly electron-donating, modulates the electron density of the purine core. SAR studies of other heterocyclic series have shown that substitution with electron-withdrawing groups, such as halogens, can enhance potency. nih.govresearchgate.net
Steric Effects: Steric hindrance plays a crucial role in ligand-receptor interactions. Bulky substituents can either prevent a ligand from fitting into a binding pocket or, conversely, provide favorable van der Waals interactions that enhance affinity. mdpi.com In a series of histamine (B1213489) H3 receptor ligands based on a purine scaffold, substitution at the N9 position with a 2,6-dichlorobenzyl group yielded the most active derivatives, highlighting the importance of a specific steric arrangement. nih.gov For the title compound, the 3-methyl group and the N-methoxy group introduce modest steric bulk. The specific (Z) geometry dictates the spatial orientation of the methoxy group, which would be a key factor in determining its fit within a target's binding site.
Table 2: General Effects of Substituent Properties on Purine Analogue Activity
| Substituent Property | Position on Purine Ring | Observed Effect in Analogues | Relevance to Target Compound |
|---|---|---|---|
| Electron-Withdrawing (e.g., -Cl, -NO₂) | C2, C6, C8, N9-aryl | Often increases potency and affinity. nih.govnih.govresearchgate.net | The imine and methoxy groups modulate the electronic nature at C6. |
| Electron-Donating (e.g., -OCH₃, -NH₂) | C6, C8 | Modulates electron density and can alter binding modes. nih.gov | The N3-methyl group is weakly electron-donating. |
| Steric Bulk (e.g., -benzyl, -dichlorobenzyl) | N9, C6 | Can significantly increase affinity if complementary to the binding site. nih.gov | The N-methoxy group's orientation is sterically defined by the (Z)-isomerism. |
Role of Hydrogen Bonding and Hydrophobic Interactions
The binding of purine analogues to their biological targets is governed by a combination of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net
Hydrogen Bonding: The purine scaffold is rich in hydrogen bond donors and acceptors. In this compound, the N7-H group can act as a hydrogen bond donor. The nitrogen atoms at positions N1 and N9, as well as the oxygen atom of the methoxy group, can serve as hydrogen bond acceptors. The specific arrangement of these sites is crucial for molecular recognition. Studies on purine derivatives have shown that they can engage in different hydrogen bonding patterns, such as Watson-Crick or Hoogsteen pairing, depending on the target and the substitution pattern. acs.orgnih.govnih.gov The ability of the N-methoxy-imine moiety to accept a hydrogen bond could be a key interaction, distinguishing its binding from traditional 6-aminopurines. The stability of such hydrogen-bonded complexes is a primary determinant of binding affinity. nih.gov
Influence of Geometric Isomerism on Activity
The C=N double bond of the 6-imine group allows for the existence of geometric isomers, designated as (Z) and (E). Geometric isomerism can have a dramatic effect on biological activity, as the different spatial arrangements of substituents can lead to vastly different binding affinities for a target. nih.gov
For this compound, the (Z) configuration places the methoxy group and the N1 atom of the purine ring on the same side of the C=N bond. The corresponding (E) isomer would have the methoxy group and the N1 atom on opposite sides. This seemingly subtle difference fundamentally changes the shape of the molecule and the presentation of its functional groups.
The mechanism of Z/E isomerization in imines can occur through either nitrogen inversion or rotation around the C=N bond, with energy barriers that can be significant. researchgate.netnih.gov This suggests that the (Z) and (E) isomers are likely stable and separable entities at physiological temperatures. The superior fit of one isomer into a specific, sterically constrained binding site is a common principle in drug design. It is highly probable that the biological activity of this compound is critically dependent on its (Z) geometry, with the (E) isomer expected to show significantly different, likely lower, potency. nih.gov
Correlation of Structural Features with Specific Molecular Mechanisms
Purine analogues exert their biological effects through a variety of mechanisms, most commonly by acting as antimetabolites or enzyme inhibitors. taylorandfrancis.comwikipedia.org The unique structural features of this compound—its N3-methylation, N-methoxy-imine group, and defined (Z)-geometry—likely converge to enable a specific molecular mechanism of action.
Many purine analogues function by interfering with nucleic acid synthesis. taylorandfrancis.comnih.govnih.gov After cellular uptake, they can be metabolized into nucleotide analogues that inhibit critical enzymes like DNA polymerases or ribonucleotide reductase, or they can be incorporated into DNA or RNA, leading to chain termination and apoptosis. wikipedia.orgnih.gov
Another major class of targets for purine derivatives are protein kinases. researchgate.net Since ATP, the universal phosphate (B84403) donor for kinases, is an adenine (B156593) (a purine) nucleotide, purine analogues are well-suited to act as ATP-competitive inhibitors. The specific substitutions on the purine ring determine the selectivity and potency against different kinases. The structural features of this compound would allow it to interact with the ATP-binding pocket. The N3-methyl group could confer selectivity by preventing interactions that are productive for other isomers, while the (Z)-N-methoxy-imine moiety could form specific hydrogen bonds or hydrophobic contacts within the kinase hinge region or hydrophobic pockets, leading to potent and selective inhibition.
Advanced Methodologies and Techniques Applied to Z N Methoxy 3 Methyl 7h Purin 6 Imine Research
Chemoinformatic Tools for Data Analysis and Predictive Modeling
Chemoinformatic tools are essential for the analysis and prediction of the properties of chemical compounds. In the context of (Z)-N-methoxy-3-methyl-7H-purin-6-imine, these tools could be theoretically applied to predict its physicochemical properties, potential biological activities, and toxicity. Algorithms could be employed to compare its structure with databases of known compounds to identify potential protein targets.
Table 1: Theoretical Application of Chemoinformatic Tools to this compound
| Chemoinformatic Application | Potential Insight for this compound |
| QSAR Modeling | Quantitative Structure-Activity Relationship models could predict biological activity based on the compound's structural features. |
| Molecular Docking | Simulation of the compound binding to various protein targets to predict potential mechanisms of action. |
| ADMET Prediction | Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess its drug-likeness. |
High-Throughput and High-Content Screening Platforms for Mechanistic Studies
High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds. Had this compound been part of a screening library, HTS could have been used to identify any biological activity. High-content screening (HCS) would then provide more detailed information on its effects on cells, such as changes in morphology or protein localization.
Microfluidics in Synthesis, Screening, and Crystallization
Microfluidic devices, or "labs-on-a-chip," offer precise control over chemical reactions at a microscale. While no specific microfluidic synthesis or screening of this compound has been reported, this technology could theoretically be used for its efficient synthesis, rapid screening against biological targets, and for controlled crystallization to determine its three-dimensional structure.
Advanced Microscopy Techniques for Subcellular Localization (Molecular Probes)
To understand the mechanism of action of a compound, it is crucial to know where it localizes within a cell. Advanced microscopy techniques, such as confocal or super-resolution microscopy, could be used to visualize this compound within cellular compartments. This would require tagging the molecule with a fluorescent probe, a common practice for which no public record exists for this specific compound.
Application of Proteomics and Metabolomics to Investigate Molecular Responses
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively. If this compound were found to have a biological effect, these "omics" approaches would be critical in elucidating its mechanism of action by identifying changes in protein and metabolite levels within a cell or organism upon treatment.
Ligand-Based and Structure-Based Drug Design Methodologies (Theoretical)
Ligand-based drug design relies on the knowledge of other molecules that bind to a biological target. Structure-based drug design utilizes the three-dimensional structure of the target protein. In the absence of a known target for this compound, these methodologies remain theoretical. If a target were identified, its structure could be used to guide the modification of this compound to improve its binding affinity and selectivity. For instance, the discovery of related purine-based compounds as inhibitors of enzymes like EGFR has been facilitated by structure-based drug design. osti.govnih.gov
Interdisciplinary Perspectives and Future Research Directions
Integration with Systems Biology Approaches to Map Molecular Networks
Systems biology offers a powerful lens for understanding the complex interactions of molecules within a cell. For a novel compound like (Z)-N-methoxy-3-methyl-7H-purin-6-imine, a systems-level approach would be crucial to elucidate its mechanism of action. Techniques such as chemoproteomics could identify the protein targets of the compound within the cellular proteome. By observing the changes in protein expression, phosphorylation states, and other post-translational modifications upon treatment with the compound, researchers can begin to map the molecular networks it perturbs. Furthermore, integrating this data with transcriptomic (RNA sequencing) and metabolomic analyses would provide a holistic view of the cellular response, potentially revealing unexpected pathways and off-target effects. This integrated approach is essential for understanding the full biological impact of novel purine (B94841) analogues.
Potential as a Molecular Probe for Understanding Biological Pathways
The unique structure of this compound, featuring a methoxy-imine group, could be leveraged to design molecular probes. By attaching a reporter tag—such as a fluorophore, a biotin (B1667282) molecule, or a clickable alkyne group—to a non-critical position of the purine ring, the compound could be used to visualize and track its interactions within living cells. Such probes would be invaluable for studying purine metabolism and signaling. For instance, a fluorescently labeled version of the compound could allow for real-time imaging of its uptake, subcellular localization, and binding to specific enzymes or receptors. This would provide critical insights into the dynamics of purine pathways and how they are regulated.
Unexplored Biological Targets or Mechanistic Hypotheses
The vast majority of clinically used purine analogues target enzymes involved in nucleotide metabolism or protein kinases. However, the chemical space of purine-binding proteins is far from fully explored. One intriguing, underexplored area is the targeting of riboswitches. Riboswitches are structured RNA domains, primarily in bacteria, that regulate gene expression by binding directly to specific small molecules. A compound like this compound could potentially be designed to selectively bind to a purine-sensing riboswitch, thereby offering a novel class of antimicrobial agents. Another hypothesis is that the methoxy-imine functionality could mediate unique interactions with target proteins, potentially through novel hydrogen bonding patterns or by acting as a latent reactive group under specific physiological conditions, leading to covalent inhibition.
Methodological Innovations for Compound Characterization and Activity Profiling
Characterizing the activity of a novel purine analogue requires a suite of advanced methodologies. High-throughput screening (HTS) against large panels of kinases and other ATP-binding proteins can provide an initial landscape of potential targets. For more nuanced characterization, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify the binding affinity and kinetics of the compound to its protein targets. Cellular thermal shift assays (CETSA) can be employed to verify target engagement within a cellular context. Furthermore, the development of specific antibodies or nanobodies that recognize the this compound structure could enable the development of sensitive immunoassays for its detection and quantification in biological samples.
Emerging Synthetic Methodologies for Complex Purine Analogues
The synthesis of complex purine analogues often presents significant challenges. Recent advances in synthetic organic chemistry offer new avenues for the efficient and diverse synthesis of such compounds. For a molecule like this compound, modern cross-coupling reactions, such as those catalyzed by palladium or nickel, could be instrumental for installing various substituents on the purine core. Photoredox catalysis is another emerging tool that enables novel bond formations under mild conditions. Furthermore, the application of solid-phase synthesis could facilitate the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. Biocatalysis, using engineered enzymes, also presents a green and highly selective alternative for certain synthetic transformations.
| Synthetic Methodology | Application for Purine Analogues |
| Cross-Coupling Reactions | Installation of diverse functional groups at various positions of the purine ring. |
| Photoredox Catalysis | Enables novel C-C and C-N bond formations under mild reaction conditions. |
| Solid-Phase Synthesis | Facilitates the rapid synthesis of compound libraries for SAR studies. |
| Biocatalysis | Offers highly selective and environmentally friendly synthetic transformations. |
New Paradigms in Purine Chemical Biology Research
The field of chemical biology is constantly evolving, opening up new paradigms for research. One such area is the development of targeted protein degraders (PROTACs). A PROTAC consists of a ligand that binds to a target protein, connected via a linker to another ligand that recruits an E3 ubiquitin ligase. This results in the ubiquitination and subsequent degradation of the target protein. A purine analogue like this compound could be developed into a PROTAC to selectively eliminate a pathogenic protein from the cell. Another emerging paradigm is the use of chemical genetics, where a synthetic analogue is used in conjunction with a mutated target protein to probe biological function with high specificity. This approach could be used to validate the targets of this compound and dissect its precise mechanism of action.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for (Z)-N-methoxy-3-methyl-7H-purin-6-imine, considering its stereochemical sensitivity?
- Methodology : Multi-step synthesis involving regioselective alkylation/methoxylation at the purine N6 position, followed by Z-configuration control via chiral HPLC separation or asymmetric catalysis. Intermediate characterization via H/C NMR and mass spectrometry (MS) is critical to confirm regioisomeric purity .
- Key Considerations : Monitor reaction conditions (e.g., temperature, solvent polarity) to minimize isomerization. Use protecting groups (e.g., tert-butyldimethylsilyl) for sensitive functional groups during purine ring modification .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Primary Tools :
- NMR Spectroscopy : H/C NMR to resolve Z/E isomerism via coupling constants and NOE effects.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] ion).
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How should stability and degradation risks be managed during storage?
- Storage Protocols :
- Airtight containers under inert gas (argon/nitrogen) to prevent oxidation.
- Temperature: –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Light-sensitive conditions: Amber glassware or opaque packaging .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and metabolic fate?
- Approaches :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets.
- Molecular Docking : Screen against kinase or nucleotide-binding proteins (e.g., ATPases) using AutoDock Vina.
- ADME Prediction : Tools like SwissADME to estimate GI absorption (Log P ~0.44) and BBB permeability (predicted low) based on analogs .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., NMR shifts vs. DFT predictions)?
- Root-Cause Analysis :
- Solvent Effects : Recalculate NMR chemical shifts with implicit solvent models (e.g., COSMO).
- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for dynamic equilibria in solution .
Q. What in vitro assays are optimal for evaluating its bioactivity in nucleotide signaling pathways?
- Recommended Assays :
- Kinase Inhibition : Radiometric assays using P-ATP to measure inhibition of purine-dependent kinases.
- Cell Proliferation : Dose-response studies in cancer cell lines (e.g., HCT-116) with IC determination via MTT assays.
- CYP450 Interaction : Microsomal stability assays to assess metabolic liability (e.g., CYP3A4/2D6 inhibition potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
